molecular formula C24H25N3O2 B271027 N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

カタログ番号 B271027
分子量: 387.5 g/mol
InChIキー: MLSCBYGXEZWGBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a phthalazinone derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the brain. In

作用機序

The mechanism of action of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is complex and not fully understood. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B in the brain. MPP+ selectively damages the dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, which leads to a loss of ATP production and oxidative stress. This results in the degeneration of dopaminergic neurons and the onset of Parkinsonian symptoms.
In addition to its neurotoxic effects, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain. For example, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide are diverse and complex. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide selectively damages the dopaminergic neurons in the substantia nigra, which leads to a loss of dopamine production and the onset of Parkinsonian symptoms. In addition to its neurotoxic effects, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to have anti-inflammatory and anti-tumor properties, and it has been studied for its potential use in cancer therapy. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain, and it has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

実験室実験の利点と制限

One of the main advantages of using N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its ability to selectively damage the dopaminergic neurons in the substantia nigra, which makes it a useful model for studying the pathophysiology of Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for testing potential therapeutic interventions and for studying the underlying mechanisms of the disease.
However, there are also some limitations to using N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments. One limitation is that the neurotoxic effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide are irreversible, which means that once the dopaminergic neurons are damaged, they cannot be restored. This makes it difficult to use N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide as a model for studying the potential for neuroregeneration in Parkinson's disease. Another limitation is that N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a relatively acute model, which means that it may not fully capture the chronic nature of the disease.

将来の方向性

There are many potential future directions for research on N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. One area of research is the development of new therapeutic interventions for Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for testing potential therapeutic interventions, and there is a need for new treatments that can slow or halt the progression of the disease.
Another area of research is the development of new models for studying the pathophysiology of Parkinson's disease. While N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a useful model, it has some limitations, and there is a need for new models that can better capture the chronic nature of the disease.
Finally, there is a need for further research on the biochemical and physiological effects of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. While N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied extensively, there is still much that is not fully understood about its mechanism of action and its potential applications in scientific research. Further research in this area could lead to new insights into the pathophysiology of Parkinson's disease and other neurological disorders, as well as new therapeutic interventions for these conditions.

合成法

The synthesis of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves a multi-step process that begins with the reaction of 2-methylbenzylamine with phthalic anhydride to form the intermediate 2-(2-methylphenyl)-2,3-dihydrophthalic anhydride. This intermediate is then reacted with phenylhydrazine to form the final product, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide. The purity and yield of the final product can be improved through various purification techniques, including recrystallization and column chromatography.

科学的研究の応用

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is its use as a neurotoxin in animal models of Parkinson's disease. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is converted to a toxic metabolite by the enzyme monoamine oxidase-B in the brain, which selectively damages the dopaminergic neurons in the substantia nigra. This results in a loss of dopamine production and the onset of Parkinsonian symptoms in the animal model. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide-induced Parkinson's disease is a widely used model for studying the pathophysiology of Parkinson's disease and for testing potential therapeutic interventions.
In addition to its use as a neurotoxin, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been studied for its potential applications in other areas of scientific research. For example, N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have anti-inflammatory and anti-tumor properties, and it has been studied for its potential use in cancer therapy. N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has also been shown to modulate the activity of certain enzymes and receptors in the brain, and it has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

特性

製品名

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide

分子式

C24H25N3O2

分子量

387.5 g/mol

IUPAC名

N-(2-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide

InChI

InChI=1S/C24H25N3O2/c1-16-10-6-9-15-21(16)25-23(28)17(2)27-24(29)20-14-8-7-13-19(20)22(26-27)18-11-4-3-5-12-18/h3-6,9-12,15,17H,7-8,13-14H2,1-2H3,(H,25,28)

InChIキー

MLSCBYGXEZWGBN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

正規SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。